Sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate
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Overview
Description
Sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate is a chemical compound with diverse applications in scientific research. Its unique structure makes it an intriguing subject for further exploration in various fields such as drug synthesis, material science, and organic chemistry.
Mechanism of Action
Mode of Action
. The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, but the specific pathways and downstream effects influenced by this compound remain to be elucidated .
Result of Action
Given the diverse biological activities associated with thiazole derivatives , it is plausible that this compound could have a range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate typically involves the reaction of cyclopentadiene with thiazole derivatives under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction conditions often include controlled temperatures and the use of solvents like methanol or ethanol to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The final product is usually purified through crystallization or other separation techniques to meet the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Sodium 4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate
- 4H-Cyclopentathiazole-2-carboxaldehyde, 5,6-dihydro-
Uniqueness
Sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S.Na/c9-7(10)6-8-4-2-1-3-5(4)11-6;/h1-3H2,(H,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQLJBXUKSEWHH-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NNaO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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